molecular formula C19H13N B407938 5-benzylidene-5H-indeno[1,2-b]pyridine

5-benzylidene-5H-indeno[1,2-b]pyridine

Cat. No.: B407938
M. Wt: 255.3g/mol
InChI Key: PXURFKLZUIFPSQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzylidene-5H-indeno[1,2-b]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzylidene-5H-indeno[1,2-b]pyridine typically involves the condensation of indanone derivatives with pyridine derivatives under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzylidene-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced benzylidene groups, and substituted pyridine rings, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-benzylidene-5H-indeno[1,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-benzylidene-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar nitrogen-containing ring structure.

    Indole: Another heterocyclic compound with a fused ring system, similar to the indene structure in 5-benzylidene-5H-indeno[1,2-b]pyridine.

    Quinoline: A compound with a fused benzene and pyridine ring system, similar in structure and reactivity.

Uniqueness

This compound is unique due to its specific fused ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H13N

Molecular Weight

255.3g/mol

IUPAC Name

(5E)-5-benzylideneindeno[1,2-b]pyridine

InChI

InChI=1S/C19H13N/c1-2-7-14(8-3-1)13-18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h1-13H/b18-13+

InChI Key

PXURFKLZUIFPSQ-QGOAFFKASA-N

SMILES

C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C4=CC=CC=C42)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.